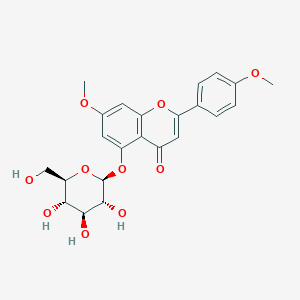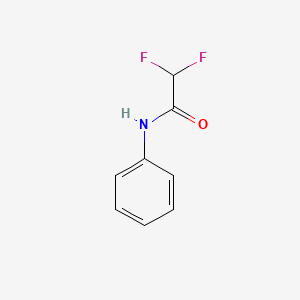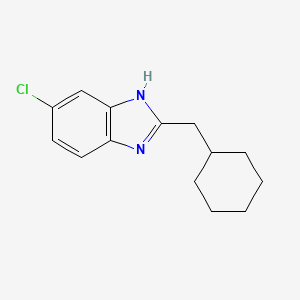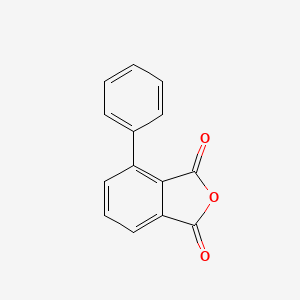![molecular formula C14H19NO2 B14751996 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide CAS No. 2594-61-8](/img/structure/B14751996.png)
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide is a chemical compound with a unique structure that includes a hydroxycyclopentyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide typically involves the following steps:
Acylation: Cyclopentylmethanol is acylated using benzoyl chloride in the presence of a base such as pyridine to form the intermediate benzoyl cyclopentylmethanol.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Amidation: The final step involves the reaction of the alcohol with N-methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 2-[(1-oxocyclopentyl)methyl]-N-methylbenzamide.
Reduction: Formation of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide
- N-[(2-hydroxycyclopentyl)methyl]-N-methyl-2-(1-naphthyloxy)acetamide
- 2-cyclopentyl-N-[(1-hydroxycyclopentyl)methyl]-N,2-dimethylpropanamide
Uniqueness
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide is unique due to its specific hydroxycyclopentyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
2594-61-8 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-15-13(16)12-7-3-2-6-11(12)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3,(H,15,16) |
Clave InChI |
LQFMMAUQCMHTOV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1CC2(CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)



